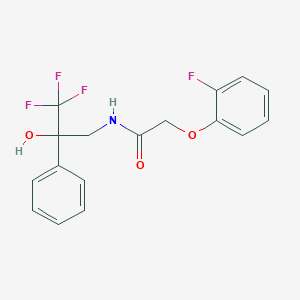

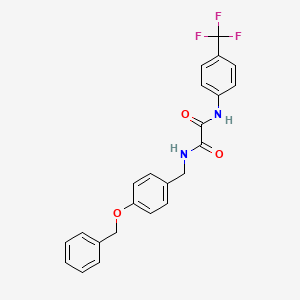

![molecular formula C23H15F3N4O4 B2984554 2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 904266-73-5](/img/structure/B2984554.png)

2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an indolizine ring, a trifluoromethyl group, an amino group, and a nitrobenzoyl group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar functional groups are often synthesized through various methods. For example, trifluoromethyl groups can be introduced into molecules using CF3SO2Na . Nitrobenzoyl groups can be formed through nitration of benzoyl compounds .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The amino group could act as a nucleophile in reactions, while the trifluoromethyl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Scientific Research Applications

Photoluminescent Materials

Compounds similar to "2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide" have been investigated for their unusual photoluminescent properties. For instance, indolizine derivatives have shown reversible pH-dependent optical properties characterized by significant shifts in fluorescence emission upon protonation. This behavior is attributed to structural changes rather than anticipated N-protonation, offering potential applications in developing pH-responsive photoluminescent materials (Outlaw et al., 2016).

Synthetic Chemistry and Drug Development

Indolizine-based compounds are also explored in synthetic chemistry for their potential in drug development. A novel domino reaction has been utilized for synthesizing indolizine-1-carboxamide derivatives, simplifying the preparation process for compounds that could be screened for various biological activities (Ziyaadini et al., 2011). Furthermore, specific indolizine-1-carboxamide derivatives have demonstrated promising in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities, supported by molecular docking studies (Mahanthesha et al., 2022).

Crystal Structure Analysis

Crystal structure analysis of carboxamide derivatives provides insight into the molecular interactions and stability, which are crucial for designing drugs with specific target affinities. Studies on diflunisal carboxamides, for example, have confirmed their structures through single-crystal X-ray diffraction, revealing how intermolecular hydrogen bonds contribute to their stability (Zhong et al., 2010).

Potential Biomedical Applications

Research on structurally similar compounds has highlighted their potential in treating tropical diseases through the synthesis of isoxazoline indolizine amides, demonstrating the versatility of indolizine-based compounds in addressing global health challenges (Zhang et al., 2014).

Properties

IUPAC Name |

2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N4O4/c24-23(25,26)14-6-4-7-15(12-14)28-22(32)18-17-9-1-2-10-29(17)20(19(18)27)21(31)13-5-3-8-16(11-13)30(33)34/h1-12H,27H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDICDMDZZDYTQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)

![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)

![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)